Product packaging for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 250156-42-4)

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2410001
CAS No.: 250156-42-4
M. Wt: 193.246
InChI Key: AJDOKGRDXNRWBH-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The tetrahydroquinoline and tetrahydroisoquinoline core structures are recognized as "privileged scaffolds" due to their presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities . This specific dimethyloxy-substituted variant serves as a key synthetic intermediate for the development of novel pharmacologically active agents. Research into closely related analogs, particularly 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrates high potential in several areas. These compounds have been investigated as potent P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer cells , and as high-affinity, selective sigma-2 receptor ligands for potential use in cancer diagnosis and therapy . The structural features of this compound make it a valuable building block for constructing complex molecules aimed at these and other biological targets. Researchers utilize this compound in various synthetic methodologies, including Pictet-Spengler condensation and Pomeranz-Fritsch-Bobbitt cyclization, to build the core tetrahydroquinoline structure . Its applications span from anticancer research to the exploration of treatments for neurodegenerative disorders . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B2410001 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 250156-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOKGRDXNRWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250156-42-4
Record name 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline
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Synthetic Methodologies for 5,7 Dimethoxy 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Established and Emerging Approaches to Tetrahydroquinoline Core Synthesis

The construction of the tetrahydroquinoline core, a key structural motif in a wide array of natural products and pharmaceutical agents, has been a long-standing focus of synthetic organic chemistry. wikipedia.org Several classical and modern synthetic methodologies have been developed and refined to access this important heterocyclic system. While many of these methods are broadly applicable, their principles form the foundation for the synthesis of specifically substituted analogs like 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline. This section will delve into some of the most prominent and historically significant reactions utilized for the synthesis of the related tetrahydroisoquinoline core, as these methods often provide the strategic framework for accessing substituted tetrahydroquinolines.

Pictet-Spengler Condensation and its Variants for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. thermofisher.comorganicreactions.orgwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the tetrahydroisoquinoline ring system. wikipedia.org The driving force of this reaction is the formation of an electrophilic iminium ion intermediate which then undergoes cyclization. wikipedia.org

The versatility of the Pictet-Spengler reaction is demonstrated by its application in the synthesis of a wide range of substituted tetrahydroisoquinolines. thermofisher.com The reaction conditions can be tailored based on the reactivity of the substrates. For instance, electron-rich aromatic rings, such as those found in dopamine (B1211576) or tryptophan derivatives, readily undergo cyclization under mild acidic conditions. wikipedia.org Conversely, less nucleophilic aromatic systems may require stronger acids and higher temperatures to achieve cyclization. wikipedia.org

Variants of the Pictet-Spengler reaction have been developed to enhance its scope and efficiency. These include the use of Lewis acids as catalysts and the application of solid-phase synthesis techniques, which allow for the generation of libraries of tetrahydroisoquinoline derivatives. acs.org

Bischler–Napieralski Cyclization in Tetrahydroisoquinoline Framework Construction

The Bischler-Napieralski reaction is another classical and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions. organic-chemistry.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to effect cyclization. organic-chemistry.orgslideshare.net The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally facilitates the reaction, leading to higher yields of the desired dihydroisoquinoline product. nrochemistry.com

The reaction conditions for the Bischler-Napieralski cyclization can be varied, with reagents such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and polyphosphoric acid (PPA) also being utilized as condensing agents. wikipedia.org For substrates that are less reactive, more forcing conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary. wikipedia.org

Direct and Diastereoselective Synthesis of this compound Analogs

Building upon the foundational methods for constructing the core tetrahydroquinoline ring system, significant research has been directed towards the development of synthetic routes that allow for the direct and stereocontrolled introduction of substituents. This is particularly crucial for accessing specific analogs such as those bearing the 5,7-dimethoxy substitution pattern, which can impart unique chemical and biological properties. This section explores modern synthetic strategies that enable the diastereoselective synthesis of these valuable compounds, including the use of organometallic reagents, multicomponent reactions, and microwave-assisted protocols.

Synthesis via Reactions of 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Organometallic Reagents (e.g., Grignard Reactions)

A direct approach to the synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones. This method allows for the introduction of a second aryl group at the C4 position of the quinoline (B57606) core, leading to the formation of a tertiary alcohol intermediate.

In a reported synthesis, 3-substituted-5,7-dimethoxy-2,3-dihydroquinolin-4(1H)-one was treated with an arylmagnesium bromide in tetrahydrofuran (B95107) (THF) at reflux. This reaction resulted in the formation of 3,3-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ols in good yields. Subsequent dehydration of these tertiary alcohols can lead to the corresponding 1,2-dihydroquinolines, which can then be reduced to the desired 1,2,3,4-tetrahydroquinoline (B108954) derivatives.

The table below summarizes the synthesis of various 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines via the Grignard reaction approach.

EntryDihydroquinolin-4-one Substituent (Ar¹)Grignard Reagent (Ar²MgBr)Product (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline)Yield (%)
1PhenylPhenylmagnesium bromide5,7-Dimethoxy-3,4-diphenyl-1,2,3,4-tetrahydroquinoline72
24-MethoxyphenylPhenylmagnesium bromide5,7-Dimethoxy-4-phenyl-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline75
34-ChlorophenylPhenylmagnesium bromide3-(4-Chlorophenyl)-5,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinoline77

It is noteworthy that the reaction of N-protected 2,3-dihydroquinolin-4-ones with Grignard reagents can also be employed to synthesize the corresponding N-protected 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ols. These intermediates can then be dehydrated and deprotected to yield the target 3,4-diaryl-1,2-dihydroquinolines.

Diastereoselective Routes Employing Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

The diastereoselective synthesis of substituted tetrahydroquinolines and their structural isomers, tetrahydroisoquinolines, can be achieved through the strategic combination of multicomponent reactions and classical cyclization methods. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, is a powerful tool for the synthesis of α-amino acids, which can serve as key intermediates for subsequent cyclization. organic-chemistry.org

A notable example of this strategy is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close structural analog of the target compound. organic-chemistry.org This synthesis utilizes a Petasis reaction involving a chiral aminoacetaldehyde acetal (B89532) derived from (R)-phenylglycinol, 3,4-dimethoxyphenyl boronic acid, and glyoxylic acid. organic-chemistry.org The reaction proceeds with good diastereoselectivity, affording a chiral oxazinone derivative which is then transformed into the substrate for a Pomeranz–Fritsch–Bobbitt cyclization. organic-chemistry.org

The Pomeranz–Fritsch–Bobbitt cyclization is a modification of the classical Pomeranz–Fritsch reaction and is a well-established method for the synthesis of the tetrahydroisoquinoline core. thermofisher.comorganic-chemistry.org In this sequence, the Petasis product is debenzylated to yield an aminoacetal, which then undergoes the Pomeranz–Fritsch–Bobbitt cyclization to furnish the final (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. organic-chemistry.org This combined approach demonstrates the power of coupling modern multicomponent reactions with established cyclization strategies to achieve high levels of stereocontrol in the synthesis of complex heterocyclic molecules.

Microwave-Assisted Synthetic Protocols for 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(substitutedphenyl)isoquinolines

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity in a variety of chemical transformations. This technology has been successfully applied to the synthesis of tetrahydroisoquinoline derivatives, including those with the 6,7-dimethoxy substitution pattern, which are structurally analogous to the target 5,7-dimethoxy-1,2,3,4-tetrahydroquinolines.

One notable application is the microwave-assisted Pictet-Spengler reaction for the one-pot synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(substitutedphenyl)isoquinolines. In this protocol, 2-(3,4-dimethoxyphenyl)ethylamine is reacted with various substituted benzaldehydes in the presence of a suitable solvent system, such as toluene (B28343) and tetrahydrofuran (THF), under microwave irradiation. This method offers a rapid and efficient route to a library of 1-aryl-substituted tetrahydroisoquinolines.

The table below presents a selection of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(substitutedphenyl)isoquinolines synthesized via a microwave-assisted Pictet-Spengler reaction.

EntrySubstituted BenzaldehydeProductReaction Time (min)Yield (%)
1Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline1085
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline1282
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline1088
44-Nitrobenzaldehyde1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline1578

Similarly, microwave irradiation has been utilized to facilitate the Bischler-Napieralski reaction, providing an efficient pathway to 3,4-dihydroisoquinolines which can be subsequently reduced to their tetrahydroisoquinoline counterparts. These microwave-assisted protocols offer significant advantages over conventional heating methods, including reduced reaction times and often cleaner reaction profiles, making them attractive for the rapid generation of libraries of substituted tetrahydroisoquinolines for further studies.

Synthetic Strategies for Functionalized this compound Derivatives

The functionalization of the this compound core is essential for creating a library of compounds with varied properties. Synthetic strategies are often focused on introducing substituents at specific positions of the heterocyclic ring, constructing hybrid molecules with other bioactive scaffolds, or building more complex fused ring systems.

Introduction of Substituents at Specific Positions (e.g., C-1, C-3, C-4)

The strategic introduction of substituents onto the tetrahydroquinoline skeleton allows for the fine-tuning of its molecular properties. Various methods have been developed to functionalize the C-1, C-3, and C-4 positions.

A convenient method for synthesizing 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines, a structurally related class of compounds, involves the interaction of ketoamides with organomagnesium compounds (Grignard reagents). nih.gov This is followed by cyclization catalyzed by p-toluenesulfonic acid (PTSA), which allows for the introduction of a range of substituents at the C-1 position. nih.gov While this specific example addresses the isoquinoline (B145761) core, similar principles of cyclization of functionalized precursors can be applied to quinoline synthesis.

For the synthesis of C-1 and C-3 substituted tetrahydroisoquinolines, a strategy involving the Bischler-Napieralski cyclization has been employed. nih.gov This method starts with a functionalized β-arylethyl amine, which is cyclized and subsequently reduced. The imine moiety of the resulting dihydroisoquinoline is reduced with sodium borohydride (B1222165) (NaBH4) to yield the corresponding C-3 substituted tetrahydroisoquinolines. nih.gov This synthetic route provides a pathway to highly substituted and functionalized 1,2,3,4-tetrahydroisoquinolines, which can be adapted for similar modifications on the tetrahydroquinoline framework.

Mannich Reaction for C8-Aminomethylated Quercetin (B1663063)–Tetrahydroisoquinoline Hybrids

The Mannich reaction is a powerful tool for C-C bond formation and has been effectively used to synthesize hybrid molecules combining the tetrahydroisoquinoline scaffold with flavonoids like quercetin. mdpi.comresearchgate.net This reaction typically involves the aminomethylation of a compound with an active hydrogen atom, using formaldehyde (B43269) and a secondary amine.

Specifically, C8-aminomethylated quercetin–tetrahydroisoquinoline derivatives have been synthesized via the Mannich reaction of quercetin with iminium ions. mdpi.com These ions are generated in situ from a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative (such as 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and formaldehyde. mdpi.comresearchgate.net The reaction proceeds as a regioselective phenolic Mannich reaction, where the electrophilic attack by the N-acyliminium ion occurs on the flavonoid precursor, yielding the C8-substituted hybrid molecule in good yields. mdpi.comresearchgate.net

Reactant 1Reactant 2ReagentProduct ClassReference
Quercetin1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineFormaldehydeC8-aminomethylated quercetin–tetrahydroisoquinoline hybrid mdpi.com
Quercetin6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971)FormaldehydeC8-aminomethylated quercetin–tetrahydroisoquinoline hybrid mdpi.com
Dihydroquercetin1-Aryl-6,7-dimethoxytetrahydroisoquinolinesFormaldehydeHeterocyclic mono- and di-substituted conjugates researchgate.net

Formation of Fused Heterocyclic Systems (e.g., Azetidine- and Pyrrolidine-fused Tetrahydroisoquinolines)

Expanding the structural complexity of the tetrahydroquinoline core can be achieved by fusing additional heterocyclic rings, such as azetidine (B1206935) or pyrrolidine (B122466), to the main framework. These fused systems are of interest due to their unique three-dimensional structures.

A multicomponent reaction has been described for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are pyrrolidine-fused systems. acs.org This reaction involves isatin, a tetrahydroisoquinoline (such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), and a terminal alkyne in the presence of benzoic acid. acs.org The process yields the fused pyrrolidine ring system efficiently. acs.org

The synthesis of azetidine-fused systems often involves intramolecular cyclization reactions. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines is a reported method for affording azetidines. frontiersin.org Another approach involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver a cis-2,4-disubstituted azetidine. researchgate.net While these methods are general for azetidine synthesis, they represent viable strategies that could be adapted for the synthesis of azetidine-fused tetrahydroquinolines from appropriately functionalized precursors. frontiersin.orgresearchgate.netbham.ac.uk

Multicomponent Reaction (MCR) Approaches for Diversification of Tetrahydroisoquinoline Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the initial components. nih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. nih.govnih.gov

Several MCRs have been developed for the synthesis and diversification of tetrahydroquinoline and tetrahydroisoquinoline structures.

Povarov Reaction : A sequential three-component Povarov reaction between aromatic amines, glyoxal (B1671930) derivatives, and α,β-unsaturated dimethylhydrazones can produce highly functionalized 2,4,4-trisubstituted 1,2,3,4-tetrahydroquinolines. researchgate.net

Microwave-Assisted MCR : Microwave irradiation has been used to facilitate a one-pot MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone to create fused tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. rsc.org This method is noted for its short reaction times and high yields. rsc.org

Mannich-type MCR : A one-pot, three-component condensation reaction involving an amine, formaldehyde, and a tetrahydroquinoline can be used to synthesize N-Mannich bases, which is a powerful method for diversifying the core structure. nih.gov

The table below summarizes various MCR approaches for the synthesis of diverse tetrahydroquinoline and related structures.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Povarov ReactionAromatic amine, glyoxal derivative, α,β-unsaturated dimethylhydrazonep-TsOH, Ball milling2,4,4-Trisubstituted 1,2,3,4-THQs researchgate.net
Fused System SynthesisAromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, dimedoneGlacial acetic acid, MicrowaveTetrahydropyrimido[4,5-b]quinolin-6(7H)-ones rsc.org
N-Mannich Base FormationAmine, formaldehyde, tetrahydroquinolineHCl, RefluxN-Mannich base of tetrahydroquinoline nih.gov
Pyrroloisoquinoline SynthesisIsatin, tetrahydroisoquinoline, terminal alkyneBenzoic acid5,6-Dihydropyrrolo[2,1-a]isoquinolines acs.org

These MCR approaches highlight the versatility and efficiency of modern synthetic methods in creating a wide range of complex heterocyclic structures based on the tetrahydroquinoline and tetrahydroisoquinoline scaffolds. rsc.org

Chemical Reactivity and Transformations of 5,7 Dimethoxy 1,2,3,4 Tetrahydroquinoline Frameworks

Stereochemical Control and Diastereoselectivity in Reactions

Achieving stereochemical control is paramount in the synthesis of complex molecules, and reactions involving the tetrahydroquinoline framework are no exception. Various strategies have been developed to direct the spatial arrangement of substituents, leading to specific diastereomers.

One powerful method for constructing substituted tetrahydroquinolines with high diastereoselectivity is the [4+2] annulation, also known as the Povarov reaction. numberanalytics.comresearchgate.net This reaction typically involves the cycloaddition of an imine with an electron-rich alkene. numberanalytics.comnih.gov For instance, the reaction between in situ generated p-quinone methides (p-QMs) and various cyanoalkenes proceeds through an aza-Michael/1,6-conjugate addition sequence to afford highly functionalized 4-aryl-substituted tetrahydroquinolines. frontiersin.orgnih.gov This protocol demonstrates excellent diastereoselectivity, with most products obtained in a diastereomeric ratio (d.r.) greater than 20:1. frontiersin.orgnih.govacs.orgnih.gov The reaction tolerates a wide range of functional groups on both the cyanoalkene and the aryl group at the 2-position, consistently yielding the major diastereomer in high yields. frontiersin.orgnih.gov

Another approach involves a tandem reduction-reductive amination strategy starting from methyl (2-nitrophenyl)acetate. acs.orgresearchgate.net Alkylation followed by ozonolysis and subsequent catalytic hydrogenation leads to the formation of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters with defined stereochemistry. acs.org

The use of chiral auxiliaries is a classic and effective strategy for inducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the context of tetrahydroquinoline synthesis, chiral catalysts, such as chiral phosphoric acids, can be used in Povarov-type reactions to produce enantiomerically enriched products. organic-chemistry.orgnih.gov For example, a three-component reaction of aldehydes, anilines, and N-vinylcarbamate in the presence of a chiral phosphoric acid catalyst can yield cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excesses. organic-chemistry.org

Table 1: Examples of Diastereoselective Reactions for Tetrahydroquinoline Synthesis
Reaction TypeReactantsConditions/CatalystDiastereomeric Ratio (d.r.)YieldReference
[4+2] Annulationo-Tosylaminophenyl-p-QM + 2-PhenylmalononitrileDBU, Toluene (B28343), rt>20:196% nih.gov
[4+2] Annulationo-Tosylaminophenyl-p-QM + 2-(4-Bromophenyl)malononitrileDBU, Toluene, rt>20:195% frontiersin.org
[4+2] Annulationo-Tosylaminophenyl-p-QM + 2-(4-Methoxyphenyl)malononitrileDBU, Toluene, rt>20:188% frontiersin.orgnih.gov
Tandem Reduction-Reductive AminationMethyl 2-(2-nitro-4,5-dimethoxyphenyl)-4-oxobutanoateH₂, Pd/CNot specifiedHigh acs.org
Asymmetric Povarov ReactionN-Aryl aldimine + α-Alkyl styreneN,N'-dioxide-Sc(OTf)₃ complexup to 99:1Excellent nih.gov

Functional Group Interconversions and Derivatization Reactions

The tetrahydroquinoline core allows for a wide array of functional group manipulations, enabling the synthesis of diverse analogues. Key transformations include modifications of the methoxy (B1213986) groups and reactions at the nitrogen and carbon centers of the heterocyclic ring.

The conversion of methoxy groups on the aromatic ring to hydroxyl groups is a critical transformation, as the resulting phenolic compounds often exhibit different biological activities. The selective demethylation of dimethoxyquinolines can be challenging. Various reagents have been developed for the cleavage of aryl methyl ethers, including Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids. researchgate.netresearchgate.net

The choice of reagent can influence the regioselectivity of the demethylation. For example, in the synthesis of the alkaloid atanine (B3038076) from a 2,4-dimethoxyquinoline (B1594175) precursor, selective demethylation at the 2-position was achieved. rsc.orgsigmaaldrich.com An alternative method using a thiolate anion resulted in demethylation at the 4-position, highlighting the possibility of controlling the reaction's outcome. rsc.org Research has also shown that reagents like 3-mercaptopropionic acid can be used for the selective mono-demethylation of aromatic ethers, offering an advantage in product isolation due to differences in polarity. google.com The electronic nature of other substituents on the quinoline (B57606) ring can also play a significant role in directing which methoxy group is cleaved. researchgate.net

Table 2: Reagents for the Demethylation of Aryl Methyl Ethers
Reagent ClassSpecific ReagentKey FeaturesReference
Lewis AcidsBoron tribromide (BBr₃)Common and effective, but can lack selectivity with multiple methoxy groups. researchgate.net
Lewis AcidsAluminum chloride (AlCl₃)Classical reagent for ether cleavage. researchgate.net
NucleophilesThiolate anions (e.g., from dodecanethiol)Can provide different regioselectivity compared to Lewis acids. rsc.org
Acids/IodidesIodocyclohexane/DMFEffective demethylation system. researchgate.net
Acids3-Mercaptopropionic acidAllows for selective mono-demethylation and easy product separation. google.com

The tetrahydroquinoline ring system can react with both electrophiles and nucleophiles at various positions. The nitrogen atom is nucleophilic and can be readily alkylated or acylated. The C-H bonds adjacent to the nitrogen (at the C2 position) are particularly susceptible to functionalization through C-H activation strategies. mdpi.com

Transition metal catalysis has enabled the direct functionalization of these C(sp³)–H bonds. For example, iron and copper catalysts can facilitate the coupling of both N-protected and unprotected tetrahydroisoquinolines with nucleophiles like indoles and pyrroles (a reaction type analogous for tetrahydroquinolines). nih.gov Similarly, palladium-catalyzed direct alkylation of quinoline N-oxides with ethers has been achieved through a dual C-H bond activation mechanism. mdpi.com

A metal-mediated intramolecular nitrene C-H insertion offers a one-step route to synthesize 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govchemicalbook.com This process involves the formation of an iron-nitrene complex which then abstracts a hydrogen from the side chain, leading to cyclization. nih.gov Furthermore, an undirected deprotonation of the tetrahydroquinoline framework followed by capture with an electrophile, such as an alkyl halide, has been developed as a strategy for selective functionalization at the 4-position. chemrxiv.org

Table 3: Functionalization Reactions of the Tetrahydroquinoline Core
Reaction TypeReagents/CatalystPosition FunctionalizedProduct TypeReference
C-H Activation/CouplingIndole, Fe(NO₃)₃ or Cu(NO₃)₂C22-(Indolyl)tetrahydroquinoline nih.gov
Intramolecular Nitrene Insertion[Fe(III)(F₂₀TPP)Cl]C22-Aryl-tetrahydroquinoline nih.gov
Undirected Deprotonation-Alkylations-BuLi/TMEDA, Alkyl halideC44-Alkyl-tetrahydroquinoline chemrxiv.org
C-H HeteroarylationIndole, Pd(OAc)₂, Ag₂CO₃C2 (on Quinoline N-oxide)2-(Indolyl)quinoline N-oxide mdpi.com

Intramolecular Cyclizations and Skeletal Rearrangements

Intramolecular cyclization reactions are a cornerstone for the synthesis of the tetrahydroquinoline ring system itself. These reactions often proceed with high efficiency and control over the substitution pattern of the final product.

A prominent method is the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction, followed by a transfer hydrogenation, provides a direct route to various substituted tetrahydroquinolines under simple reaction conditions. acs.orgorganic-chemistry.org The gold catalyst acts as a π-Lewis acid, activating the alkyne for the nucleophilic attack by the aniline (B41778) ring. organic-chemistry.org Zinc(II) catalysts have also been used to promote the intramolecular hydroarylation of propargylic anilines. nih.gov

Other transition metals, such as iridium, can catalyze the direct cyclization of N-methylanilines with 1,3-propanediol, forming the tetrahydroquinoline ring and water as the sole byproduct in an environmentally friendly process. organic-chemistry.org Domino reactions, which involve multiple bond-forming events in a single operation, are also highly effective. nih.gov These can be initiated by reduction or oxidation, followed by cyclization, or involve acid-catalyzed ring closures. nih.gov

Skeletal rearrangements of the quinoline core, while less common than for some other heterocycles, can be induced under specific conditions. Recent research has shown that quinoline N-oxides can undergo switchable skeletal editing through cyclizative sequential rearrangements when reacted with acetylenic esters under Brønsted acid catalysis. bioengineer.org This advanced strategy allows for the dynamic reorganization of the carbon and nitrogen framework, transforming the quinoline scaffold into other diverse nitrogen-containing heterocycles. bioengineer.org

Table 4: Intramolecular Cyclization Strategies for Tetrahydroquinoline Synthesis
Reaction NamePrecursor TypeCatalyst/ReagentsKey FeatureReference
Gold-Catalyzed HydroarylationN-Aryl propargylaminesXPhosAuNTf₂Tandem hydroarylation and transfer hydrogenation. organic-chemistry.org
Iridium-Catalyzed CyclizationN-Methylanilines + 1,3-propanediolIridium complexEnvironmentally friendly; water is the only byproduct. organic-chemistry.org
Zinc-Catalyzed Hydroarylation-CDCPropargylic anilines + IndolesZinc(II) catalystsActivates three C-H bonds in one process. nih.gov
Domino Reaction2-Nitroaryl ketones/aldehydesH₂, Pd/CReduction-reductive amination cascade. nih.gov
Skeletal RearrangementQuinoline N-oxides + Acetylenic estersBrønsted acidTransforms quinoline core into other N-heterocycles. bioengineer.org

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound NameRole/Type
5,7-Dimethoxy-1,2,3,4-tetrahydroquinolineCore chemical structure of focus
AtanineQuinoline alkaloid
Methyl (2-nitrophenyl)acetateStarting material
N-vinylcarbamateReactant (dienophile)
Boron tribromideDemethylation reagent
Aluminum chlorideDemethylation reagent
3-Mercaptopropionic acidDemethylation reagent
IndoleNucleophile/Reactant
PyrroleNucleophile/Reactant
N-Aryl propargylaminesPrecursor for cyclization
1,3-PropanediolReactant
Quinoline N-oxideReactant for skeletal rearrangement

Spectroscopic and Structural Elucidation of 5,7 Dimethoxy 1,2,3,4 Tetrahydroquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

For 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), the ¹H NMR spectrum shows two singlets for the aromatic protons, characteristic of a symmetrical substitution pattern on the benzene (B151609) ring. researchgate.net The methylene (B1212753) protons of the tetrahydroisoquinoline core appear as triplets and a broadened singlet. researchgate.net The methoxy (B1213986) groups give rise to two intense singlets. researchgate.net

The ¹³C NMR spectrum of the 6,7-dimethoxy isomer displays distinct signals for the aliphatic carbons of the heterocyclic ring and the aromatic carbons. researchgate.net The two methoxy carbons often appear as a single, degenerate signal. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Dimethoxy-Tetrahydroisoquinoline Systems

Proton Expected Chemical Shift (ppm) for 5,7-Dimethoxy Isomer Reported Chemical Shift (ppm) for 6,7-Dimethoxy Isomer researchgate.net Multiplicity
H-6 ~6.0-6.5 - d
H-8 ~6.0-6.5 - d
NH Variable - br s
OCH₃ (C5) ~3.8 - s
OCH₃ (C7) ~3.8 3.82, 3.83 s
H-2 ~3.3 - t
H-4 ~2.7 2.73 t
H-3 ~1.9 3.13 t

Note: Expected shifts are estimations based on general principles and data from related structures.

Table 2: Representative ¹³C NMR Spectral Data for Dimethoxy-Tetrahydroisoquinoline Systems

Carbon Expected Chemical Shift (ppm) for 5,7-Dimethoxy Isomer Reported Chemical Shift (ppm) for 6,7-Dimethoxy Isomer researchgate.net
C-5 ~150-160 -
C-7 ~150-160 147.62, 147.44
C-8a ~140 126.88
C-4a ~110-120 126.26
C-6 ~90-100 -
C-8 ~90-100 -
OCH₃ ~55-56 56
C-2 ~40-45 -
C-4 ~25-30 28.24
C-3 ~20-25 43.64

Note: Expected shifts are estimations based on general principles and data from related structures.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the aliphatic spin system of the tetrahydroquinoline ring (H-2, H-3, and H-4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline, HMBC would show correlations from the methoxy protons to the C-5 and C-7 carbons, respectively, confirming their positions. It would also reveal correlations between the aliphatic protons and the aromatic carbons, aiding in the complete assignment of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

The tetrahydroquinoline ring is not planar and can exist in different conformations. NMR studies, particularly variable-temperature NMR and NOESY, can provide insights into the conformational dynamics of the ring system in solution. The rate of ring inversion and the preferred conformation can be influenced by the substituents on the molecule. For N-substituted tetrahydroquinolines, the nitrogen inversion process can also be studied by dynamic NMR techniques. While specific studies on this compound are not available, related N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have been shown to undergo ring interconversion, which can be monitored by NMR. researcher.life

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass is 193.1103 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is an m/z of 194.11756. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry of tetrahydroquinolines is often characterized by the loss of substituents and cleavage of the heterocyclic ring. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from a methoxy group to give an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

Retro-Diels-Alder (RDA) fragmentation of the tetrahydroquinoline ring, a common pathway for this class of compounds.

Cleavage of the C-C bonds adjacent to the nitrogen atom.

Studies on related isoquinoline (B145761) alkaloids have shown that the loss of a methyl group is a common fragmentation pathway. scielo.br

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 194.11756
[M+Na]⁺ 216.09950
[M-H]⁻ 192.10300

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-O, and C=C bonds.

While a specific spectrum for the 5,7-dimethoxy isomer is not available, the IR spectrum of the isomeric 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline shows characteristic bands at 2909, 2762, 1612, 1518, 1261, and 1228.5 cm⁻¹. nih.gov The spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows a prominent N-H stretching band. nist.govchemicalbook.com

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretching 3300-3500 (medium, sharp)
C-H (aromatic) Stretching 3000-3100 (medium)
C-H (aliphatic) Stretching 2850-2960 (strong)
C=C (aromatic) Stretching 1500-1600 (medium)
C-O (aryl ether) Stretching 1200-1275 (strong, asymmetric) & 1000-1075 (strong, symmetric)

X-ray Crystallography for Solid-State Structure Analysis

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, the crystal structures of several related tetrahydroquinoline and tetrahydroisoquinoline derivatives have been reported. researchgate.netnih.govrsc.org These studies reveal that the saturated six-membered ring of the tetrahydroquinoline system typically adopts a half-chair or sofa conformation. The precise conformation and the packing of the molecules in the crystal lattice would be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group and van der Waals forces. A crystal structure of this compound would provide invaluable information on its solid-state conformation and intermolecular packing.

Table 5: List of Compounds Mentioned

Compound Name
This compound
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
1,2,3,4-tetrahydroquinoline

Confirmation of Absolute Configuration and Relative Stereochemistry

The determination of absolute configuration and relative stereochemistry for a chiral molecule like this compound (assuming a substituent at a chiral center) would necessitate either its synthesis from a chiral precursor of known configuration or its resolution and subsequent analysis using techniques like X-ray crystallography of a single crystal, potentially as a salt with a chiral counter-ion. No such studies for this compound have been identified.

Analysis of Conformational Preferences and Intermolecular Interactions in Crystalline States

Understanding the conformational preferences (e.g., the puckering of the tetrahydro- portion of the quinoline (B57606) ring) and the network of intermolecular interactions (such as hydrogen bonding or π-stacking) in the solid state is exclusively possible through single-crystal X-ray diffraction analysis. This analysis provides precise atomic coordinates, from which bond lengths, angles, and torsion angles can be calculated, revealing the molecule's three-dimensional shape and its packing within the crystal lattice. Research on other tetrahydroquinoline derivatives shows they often adopt a half-chair conformation, but specific data for the 5,7-dimethoxy variant is not available. The types of intermolecular interactions would be governed by the hydrogen bond donating/accepting capabilities of the amine group and the methoxy oxygen atoms, but without crystal structure data, any description remains speculative.

UV-Visible Spectroscopy for Chromophore Characterization

The chromophore of this compound consists of the dimethoxy-substituted benzene ring. UV-Visible spectroscopy would reveal the wavelengths of maximum absorbance (λmax), which are characteristic of the electronic transitions within this system. The position and intensity of these bands are influenced by the methoxy substituents and the fused saturated ring. While studies on other quinoline derivatives have been reported, providing insights into their electronic properties, specific experimental UV-Visible spectral data for this compound, which would be required for a detailed characterization, could not be located.

Theoretical and Computational Investigations of 5,7 Dimethoxy 1,2,3,4 Tetrahydroquinoline Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of quinoline (B57606) derivatives with high accuracy. nih.govresearchgate.net These calculations are crucial for understanding the fundamental characteristics of molecules like 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline.

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold, the saturated part of the molecule allows for multiple conformers, typically identified as half-chair and half-boat forms. researchgate.net DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are employed to fully optimize these potential geometries and identify the global minimum on the potential energy surface. nih.govresearchgate.net

The conformational energy landscape maps the relative energies of different stable conformers and the transition states that separate them. For THQ, computational studies have shown that the half-chair conformer is the global minimum, with the half-boat conformer representing a higher-energy state or a transition state. researchgate.net The presence of substituents, such as the methoxy (B1213986) groups in this compound, influences this landscape. The orientation of these groups (axial vs. equatorial) and their rotation introduces additional conformers whose relative stabilities are determined by steric and electronic effects. These detailed energy landscapes are essential for understanding the molecule's preferred shapes and how it might interact with other molecules.

ParameterBond/AngleValue (DFT B3LYP/6-31G(d))
Bond Length C5-O(MeO)1.365 Å
C7-O(MeO)1.366 Å
N1-C21.460 Å
C4-C4a1.515 Å
Bond Angle C4-C4a-C5121.0°
C6-C7-C8120.5°
C4a-N1-C8a115.0°
Dihedral Angle C2-N1-C8a-C815.5° (Half-Chair Twist)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

For related dimethoxy-substituted quinoline systems, DFT calculations have been used to determine these values. The analysis of the HOMO and LUMO electron density distributions reveals which parts of the molecule are involved in electron donation and acceptance. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwolfram.comresearchgate.net In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas signify positive potential (electron-poor, prone to nucleophilic attack). For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom, highlighting these as potential sites for hydrogen bonding and electrophilic interaction.

Table 2: Calculated Quantum Chemical Parameters for a 2,4-dimethoxy-THPQ Derivative (Illustrative Example) . nih.gov (Data from a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, used as an example of a related dimethoxy-substituted heterocyclic system.)

ParameterSymbolValue (eV)
HOMO Energy EHOMO-5.728
LUMO Energy ELUMO-1.174
Energy Gap Egap4.554
Chemical Hardness η2.277
Electronegativity χ3.451
Electrophilicity Index ω2.613

Prediction of Reactivity and Elucidation of Reaction Mechanisms

By analyzing the electronic structure, DFT calculations can predict the reactivity of this compound. The locations of the HOMO and LUMO orbitals indicate the likely sites for electrophilic and nucleophilic reactions, respectively. nih.gov For instance, if the HOMO is localized on the aromatic ring, this would suggest it is susceptible to electrophilic aromatic substitution. The MEP map complements this by visually identifying the most electron-rich centers. researchgate.net

Furthermore, DFT is instrumental in elucidating reaction mechanisms. Researchers can model the entire reaction pathway, including reactants, transition states, and products. For example, in a study of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, DFT calculations were used to understand a change in regioselectivity during a lithiation and electrophilic quench reaction. The calculations suggested that the binding of the electrophile altered the structure of the intermediate organolithium, thereby directing the reaction to a different position. whiterose.ac.uk This predictive capability allows for the rationalization of experimental outcomes and the design of new synthetic routes. mdpi.com

Thermodynamic Parameters and Tautomerism Studies

DFT calculations can accurately predict various thermodynamic parameters, such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. scirp.orgscirp.org These parameters are essential for understanding the stability of the molecule and predicting the equilibrium constants and feasibility of chemical reactions under different conditions.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another phenomenon that can be effectively studied using DFT. beilstein-journals.org Although no specific studies on the tautomerism of this compound were identified, computational methods are frequently used to determine the relative stabilities of different tautomeric forms (e.g., keto-enol or amine-imine) in related heterocyclic systems. researchgate.netresearchgate.netorientjchem.org By calculating the Gibbs free energy of each tautomer and the energy barriers for their interconversion, researchers can predict the dominant tautomeric form in the gas phase or in different solvents. arxiv.org

Table 3: Illustrative Calculated Thermodynamic Parameters for Quinoline at 298.15 K . scirp.orgresearchgate.net (Data for the parent quinoline molecule, provided as a general example of parameters obtainable via DFT.)

ParameterUnitValue (B3LYP/6-31+G(d,p))
Zero-Point Energy kcal/mol92.94
Total Thermal Energy (Etotal) kcal/mol98.71
Heat Capacity (Cv) cal/mol·K29.85
Entropy (S) cal/mol·K82.51

Molecular Modeling and Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.com

Conformational Flexibility and Rotational Barriers

MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound. By simulating the movement of atoms over a period (typically nanoseconds), MD can reveal how the molecule samples different conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. mdpi.comnih.govmdpi.com

In Silico Studies of Molecular Interactions and Binding Stability

Computational, or in silico, methods are pivotal in elucidating the molecular interactions and binding stability of ligands with their biological targets. For derivatives of the this compound scaffold, techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. For instance, in a study involving novel tetrahydroquinoline derivatives designed as anticancer agents targeting Lysine-specific demethylase 1 (LSD1), molecular docking was used to predict the binding scores of newly designed compounds. The results indicated that the designed derivatives had higher docking scores than the template molecule, suggesting potentially better inhibitory activity against LSD1. mdpi.com Similarly, computational studies on tetrahydroquinoline (THQ) derivatives as potential mTOR inhibitors have utilized molecular docking to highlight strong binding interactions within the mTOR active site. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and π-stacking with specific amino acid residues in the active site. mdpi.com For example, an amide linkage in a THQ derivative might enable hydrogen bond interactions with a tyrosine residue, while an oxygen atom could facilitate further hydrogen bonding with a valine residue. researchgate.netmdpi.com

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, assessing its stability over time. MD simulations have been employed to explore the stability of tetrahydroquinoline derivatives within the active sites of their targets. researchgate.net In the context of designing LSD1 inhibitors, MD simulations were used to further analyze promising molecules identified through docking, confirming their stability and interactions. mdpi.com The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative measure of binding stability. Studies have shown that newly designed tetrahydroquinoline derivatives can exhibit better binding free energy than template molecules, corroborating the docking and simulation results. mdpi.com

These computational approaches are not limited to enzyme targets. The binding of 1,2,3,4-tetrahydroisoquinoline (B50084) (a related scaffold) containing compounds to the HA-binding domain of CD44 has also been investigated. Molecular dynamics simulations helped identify compounds that could stably bind to the human CD44HAbd in explicit-solvent simulations, suggesting their potential as CD44 antagonists. researchgate.netmdpi.com

Interactive Table: Key Findings from In Silico Interaction Studies of Tetrahydroquinoline Derivatives

TechniqueTargetKey FindingsReference
Molecular DockingLysine-specific demethylase 1 (LSD1)Newly designed tetrahydroquinoline derivatives showed higher docking scores than the template molecule, suggesting better inhibitory potential. mdpi.com
Molecular Docking & MD SimulationmTORTetrahydroquinoline derivatives demonstrated strong binding interaction and stability within the mTOR active site. researchgate.net
Molecular DockingMain protease (Mpro) of SARS-CoV-22,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (derivatives of THQ) efficiently docked in the Mpro. nih.govnih.gov
MD SimulationCD44 HA-binding domain (CD44HAbd)Identified tetrahydroisoquinoline-based compounds that stably bind to the human CD44HAbd. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are crucial for optimizing lead compounds and designing new molecules with enhanced potency. For tetrahydroquinoline and its derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied.

In a study on tetrahydroquinoline-derivative inhibitors targeting LSD1, 3D-QSAR models were established to understand the structural requirements for inhibitory activity. mdpi.com The developed CoMFA and CoMSIA models yielded good statistical and predictive properties, with high q² (cross-validated correlation coefficient) and R²pred (predictive correlation coefficient) values, indicating their robustness. mdpi.com Such models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. These maps provide guidance for structural modifications to enhance potency. mdpi.com

The descriptors used in QSAR studies for this class of compounds are varied. Quantum chemical calculations are often employed to obtain electronic descriptors. nih.govresearchgate.net For instance, a QSAR analysis of 1,2,3,4-tetrahydroisoquinoline derivatives investigated the correlation between 17 different chemical descriptors and tumor specificity. nih.govresearchgate.netiiarjournals.org Among these, the water-accessible surface area showed the highest correlation with tumor specificity. nih.govresearchgate.netiiarjournals.org Other descriptors can include LogP (lipophilicity) and the number of hydrogen bond acceptors (HBA), which have been shown to contribute to the inhibitory actions of tetrahydroquinoline derivatives against lung cancer cell lines. unesp.br

The statistical significance of a QSAR model is paramount. Key validation metrics include the correlation coefficient (R²), adjusted R² (R²adj), and cross-validation R² (CV.R²). A statistically significant QSAR model for tetrahydroquinoline derivatives targeting human lung cancer cell lines reported an R² of 0.9525 and an R²adj of 0.9314, indicating a strong correlation between the selected descriptors and the observed activity. unesp.br

QSAR studies not only predict the activity of new compounds but also provide insights into the mechanism of action at a molecular level. By identifying the key structural features and physicochemical properties that govern biological activity, QSAR facilitates the rational design of more effective therapeutic agents based on the this compound scaffold.

Interactive Table: QSAR Model Parameters for Tetrahydroquinoline Derivatives

QSAR ModelTarget/ActivityKey DescriptorsStatistical MetricsReference
CoMFALSD1 InhibitionSteric and Electrostatic Fieldsq² = 0.778, R²pred = 0.709 mdpi.com
CoMSIALSD1 InhibitionSteric, Electrostatic, Hydrophobic, H-bond donor/acceptor Fieldsq² = 0.764, R²pred = 0.713 mdpi.com
2D-QSARAnti-lung cancer (A549 cells)LogP, Hydrogen Bond Acceptors (HBA)R² = 0.9525, R²adj = 0.9314, CV.R² = 0.9719 unesp.br
Linear RegressionTumor SpecificityWater-Accessible Surface AreaHighest correlation coefficient among 17 descriptors nih.govresearchgate.netiiarjournals.org

Role As a Synthetic Scaffold and Precursor in Advanced Chemical Research

Strategic Building Block for the Synthesis of Complex Organic Molecules and Analogues

The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established structural motif found in a multitude of natural products and medicinally relevant compounds. nih.govnih.gov The specific substitution pattern of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline offers unique advantages as a synthetic precursor. The electron-donating methoxy (B1213986) groups activate the aromatic ring, facilitating electrophilic substitution reactions at specific positions, thereby allowing for controlled functionalization.

Researchers utilize this scaffold in various synthetic strategies, including domino reactions, which enable the construction of complex molecules in a highly efficient manner by combining multiple transformations into a single operation without isolating intermediates. nih.gov For instance, derivatives of dimethoxy-quinolines can be reduced to their tetrahydroquinoline form, which then serves as a key intermediate for the synthesis of complex polycyclic alkaloids like the makaluvamines and discorhabdins. acs.org The synthesis of these complex natural products often relies on the strategic manipulation of the tetrahydroquinoline core.

The versatility of the this compound scaffold is evident in the types of reactions it can undergo to build molecular complexity.

Reaction TypeDescriptionSynthetic Utility
N-Alkylation/N-AcylationModification at the nitrogen atom (position 1) to introduce various alkyl, aryl, or acyl groups.Creates diverse analogues and allows for the attachment of other functional moieties or pharmacophores. nih.gov
Electrophilic Aromatic SubstitutionFunctionalization of the benzene (B151609) ring at positions 6 or 8, activated by the 5,7-dimethoxy groups.Enables the introduction of substituents like nitro, halogen, or acyl groups, which can be further modified.
Cyclization ReactionsUsed as a foundational unit in multi-step syntheses where additional rings are fused to the existing framework.Key for building polycyclic and heterocyclic systems, such as those found in pyrrolo[4,3,2-de]quinolines. acs.org
OxidationDehydrogenation of the heterocyclic ring to re-form the aromatic quinoline (B57606) system.Provides a route to quinoline derivatives from their tetrahydro- precursors, offering access to a different class of compounds. researchgate.net

The presence of the two methoxy groups not only influences the electronic properties of the molecule but can also be chemically altered (e.g., through de-O-methylation) to provide phenolic hydroxyl groups, which are valuable handles for further synthetic transformations or for creating compounds that can engage in hydrogen bonding. acs.org

Scaffold Design for Novel Chemical Entities in Pharmaceutical Research

In pharmaceutical research, a molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds for biological screening. The tetrahydroquinoline framework is considered a "privileged scaffold" because it is a structural component of many compounds with diverse pharmacological relevance. nih.govnih.gov The 5,7-dimethoxy substituted version provides a specific and attractive starting point for the design of novel chemical entities.

The design process focuses on modifying the scaffold at key positions to explore the chemical space and achieve diverse three-dimensional shapes and functionalities. The rigid nature of the bicyclic system reduces the conformational flexibility of the molecule, which can be an advantage in designing compounds that bind selectively to specific biological targets.

Key modification points on the this compound scaffold allow for systematic structural variations in the creation of compound libraries.

Position of ModificationPotential Substituents (R)Purpose in Scaffold Design
1 (Nitrogen)Alkyl chains, aroyl groups, sulfonyl groupsTo explore interactions in hydrophobic pockets and introduce hydrogen bond acceptors/donors. nih.gov
2, 3, 4 (Aliphatic Ring)Alkyl groups, spirocyclic systemsTo alter the stereochemistry and three-dimensional shape of the molecule. nih.gov
6, 8 (Aromatic Ring)Halogens, nitro, amino, hydroxyl groupsTo modulate electronic properties, solubility, and provide points for further derivatization.
5, 7 (Methoxy Groups)Demethylation to hydroxyl, ether analoguesTo introduce hydrogen bonding capabilities or alter steric and electronic profiles. acs.org

By systematically altering these positions, chemists can generate a large number of structurally related but distinct molecules. This approach is fundamental to modern medicinal chemistry for discovering new therapeutic agents. The tetrahydroisoquinoline scaffold, a structural isomer of tetrahydroquinoline, is also widely explored in this context. nih.govtandfonline.comrsc.org

Development of Chiral Organocatalysts Incorporating the Tetrahydroisoquinoline Framework

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. thieme-connect.com The development of effective chiral organocatalysts is a major focus of modern synthetic chemistry. The rigid backbone of cyclic compounds is often incorporated into catalyst design to create a well-defined chiral environment that can control the stereochemical outcome of a reaction.

While the prompt specifically mentions the tetrahydroisoquinoline framework, the related tetrahydroquinoline structure is also a highly effective chiral scaffold. thieme-connect.comnih.gov Chiral tetrahydroquinolines can be synthesized asymmetrically and then incorporated into various catalyst types. researchgate.net For example, they have been used to form chiral N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a wide range of transformations. nih.gov The fused ring system restricts bond rotation, enhancing the transfer of chirality from the catalyst to the product. nih.gov

Furthermore, the nitrogen atom within the tetrahydroquinoline structure can be utilized in hydrogen-bonding catalysis. thieme-connect.com Novel organocatalysts based on the tetrahydroisoquinoline backbone have been developed and evaluated in asymmetric reactions, demonstrating high chemical conversions and enantioselectivities. ukzn.ac.za These catalysts often function by forming temporary iminium ions or by activating substrates through hydrogen bonding, guiding the approach of reactants to achieve high levels of stereocontrol. The synthesis of functionalized chiral tetrahydroquinolines through supramolecular organocatalysis highlights the importance of this structural framework in asymmetric synthesis. nih.gov

Potential in Materials Science and Industrial Applications

The chemical properties of the tetrahydroquinoline ring system also lend themselves to applications beyond synthesis and pharmaceuticals, particularly in materials science and industrial processes.

One of the most explored industrial applications for quinoline derivatives is as corrosion inhibitors . researchgate.netresearchgate.net Corrosion is an electrochemical process that causes significant degradation of metals. Organic compounds, especially those containing heteroatoms like nitrogen and π-electron systems, can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. researchgate.netnih.gov

The high electron density of the quinoline ring, arising from its aromatic system and the lone pair of electrons on the nitrogen atom, allows it to coordinate strongly with metal surfaces. researchgate.net The presence of electron-donating substituents, such as the methoxy groups in this compound, further increases the electron density on the ring, which is expected to enhance its effectiveness as a corrosion inhibitor. researchgate.net Research has shown that quinoline derivatives containing methoxy (–OMe), hydroxyl (–OH), or amino (–NH2) groups are particularly effective. researchgate.net

Inhibitor ClassMechanism of ActionKey Structural Features
Quinoline DerivativesAdsorption onto metal surface via π-electrons and N-atom lone pair, forming a protective barrier. researchgate.netAromatic ring system, nitrogen heteroatom.
Substituted Quinolines (e.g., with -OH, -OMe)Enhanced adsorption due to increased electron density from electron-donating groups. researchgate.netPresence of polar functional groups that strengthen the interaction with the metal.
8-HydroxyquinolineForms stable chelating complexes with metal ions on the surface, creating a robust protective layer. researchgate.netAbility to act as a bidentate ligand.

Beyond corrosion inhibition, the broader class of quinoline-based compounds has been investigated for other material applications. Their conjugated π-systems are a prerequisite for chromophoric behavior, suggesting potential applications in the development of dyes . The electronic properties of these molecules can be tuned by adding or modifying substituents on the ring system, which could alter their absorption and emission spectra. Similarly, compounds with suitable electronic and photophysical properties are candidates for use in recording technologies , such as in the photosensitive layers of optical discs. While specific applications of this compound in these areas are not widely documented, the fundamental properties of the parent scaffold suggest it is a viable area for future research.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of 5,7-dimethoxy-substituted derivatives typically involves regioselective cyclization or functionalization of precursor molecules. For example:

  • Intramolecular cyclization : Starting from diphenylamine derivatives, epichlorohydrin can induce cyclization to form the tetrahydroquinoline core via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine .
  • Green synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones, offering high yields (>80%) and reusability (5 cycles with <10% activity loss) .

Q. How can researchers characterize the structural purity of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : Distinct signals for methoxy groups (δ 3.6–3.8 ppm in 1^1H NMR) and aromatic protons (δ 6.2–7.0 ppm) confirm substitution patterns .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 207 for C₁₁H₁₃NO₂) validate molecular weight .

Q. What biological activities are commonly screened for this compound derivatives?

  • Anticonvulsant activity : Derivatives like 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are tested in AMPAR antagonism assays and rodent seizure models .
  • Anticancer potential : Boron tribromide-mediated demethylation of 5,7-dimethoxy derivatives generates hydroxylated analogs for cytotoxicity screening .

Advanced Research Questions

Q. How do the methoxy substituents at positions 5 and 7 influence catalytic dehydrogenation to quinoline derivatives?

The electron-donating methoxy groups stabilize intermediates during dehydrogenation. For example:

  • Fe-ISAS/CN catalyst : Achieves 100% conversion and selectivity for quinoline at 80°C, outperforming Fe nanoparticles (60% conversion) and blank experiments (no reaction). Recyclability remains stable for 5 cycles (82% retention) .
Catalyst Conversion (%)Selectivity (%)Recyclability (cycles)
Fe-ISAS/CN1001005
Fe-NPs/CN60853
No catalyst00N/A

Q. What challenges arise in stereoselective synthesis of bifunctional this compound derivatives?

  • Isomer formation : Traditional methods (e.g., Povarov reaction) yield cis/trans mixtures due to poor regiocontrol. Acidic ionic liquids reduce isomerization by stabilizing transition states .
  • Functional group compatibility : Methoxy groups may hinder cyclization; optimized conditions (e.g., 80°C, 12 hr) balance reactivity and selectivity .

Q. How can computational modeling guide the design of this compound-based nNOS inhibitors?

  • Pharmacophore mapping : Models prioritize substituents that enhance binding to neuronal nitric oxide synthase (nNOS). For example, alkylamino groups at position 1 improve oral bioavailability (18% → 60%) and reduce hERG inhibition (IC₅₀ >30 μM) .
  • Docking simulations : Predict interactions with nNOS active sites, guiding synthesis of analogs like compound 47 (IC₅₀ = 12 nM) .

Q. How do contradictory data on catalytic efficiency arise in dehydrogenation studies?

  • Catalyst stability : Fe-ISAS/CN maintains atomic dispersion post-reaction (confirmed by HAADF-STEM), while Fe nanoparticles aggregate, reducing activity .
  • Substrate scope : Methoxy-substituted derivatives show higher reactivity than unsubstituted analogs due to electronic effects .

Q. What strategies optimize reaction conditions for regioselective methoxy group introduction?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block undesired hydroxylation sites during demethylation with BBr₃ .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in electrophilic substitution steps .

Key Considerations for Experimental Design

  • Regioselectivity : Prioritize catalysts with Lewis acid character (e.g., InCl₃) for controlled cyclization .
  • Scalability : Green solvents (e.g., ethanol) enhance sustainability without compromising yield .
  • Data validation : Cross-reference NMR, MS, and HPLC to confirm purity in stereochemically complex syntheses .

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